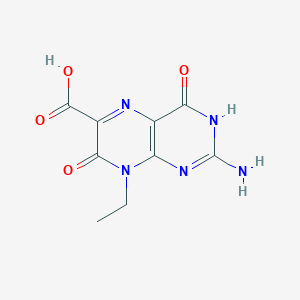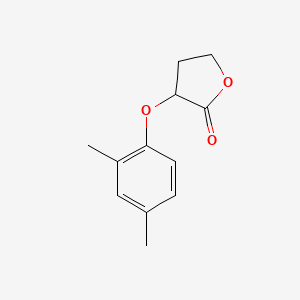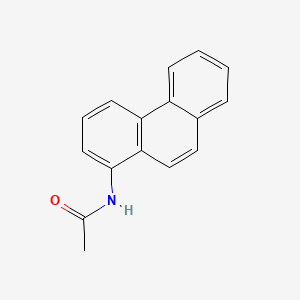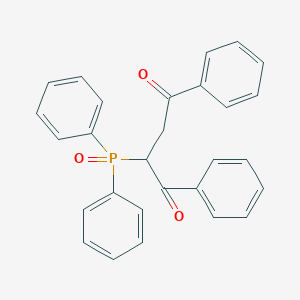
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromoethyl group and a nitro group attached to the isoindole ring
Preparation Methods
The synthesis of 2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-nitro-1h-isoindole-1,3(2h)-dione with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Scientific Research Applications
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal functions . These interactions can trigger various cellular pathways, including apoptosis and cell cycle arrest, contributing to its biological activities.
Comparison with Similar Compounds
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione can be compared with other similar compounds, such as:
2-(2-Bromoethyl)-1h-isoindole-1,3(2h)-dione: Lacks the nitro group, resulting in different reactivity and biological properties.
5-Nitro-1h-isoindole-1,3(2h)-dione:
2-(2-Iodoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione: The iodoethyl group can undergo similar reactions as the bromoethyl group but with different reactivity and selectivity.
These comparisons highlight the unique features of this compound, such as its dual functional groups, which contribute to its versatility in chemical and biological research.
Properties
CAS No. |
6321-16-0 |
|---|---|
Molecular Formula |
C10H7BrN2O4 |
Molecular Weight |
299.08 g/mol |
IUPAC Name |
2-(2-bromoethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H7BrN2O4/c11-3-4-12-9(14)7-2-1-6(13(16)17)5-8(7)10(12)15/h1-2,5H,3-4H2 |
InChI Key |
MYLMHXLPHPUQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

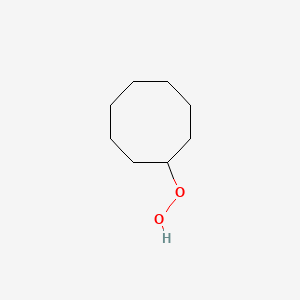
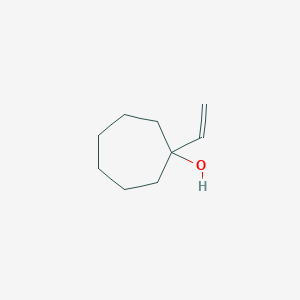

![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)

![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)


